1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE

Description

The exact mass of the compound 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-5-21-7-3-11-27-25(21)23(9-1)32-19-17-30-15-13-29-14-16-31-18-20-33-24-10-2-6-22-8-4-12-28-26(22)24/h1-12H,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUCQLUMXYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCOCCOCCOCCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205932 | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57310-75-5 | |

| Record name | Kryptofix 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57310-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-[oxybis(ethyleneoxyethyleneoxy)]diquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kryptofix 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY6KQ6H7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane

Executive Summary

This guide provides an in-depth exploration of the synthesis pathway for 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane, a sophisticated organic molecule with significant potential in materials science and analytical chemistry. This compound uniquely combines the rigid, fluorescent, and metal-chelating properties of two 8-quinolinol moieties with the flexible, cation-coordinating capabilities of a pentaoxaalkane chain. Such structures, often termed podands, are acyclic analogues of crown ethers and are of great interest for their application as selective ionophores, fluorescent sensors, and phase-transfer catalysts.[1][2][3] The primary synthetic strategy detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4] This document offers a comprehensive overview, from retrosynthetic analysis and mechanistic principles to a detailed experimental protocol and characterization methods, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: Structural Rationale and Applications

The molecular architecture of 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane is purpose-driven. It features two terminal 8-quinolinol units linked by a tetraethylene glycol-derived chain. This design confers several key properties:

-

8-Hydroxyquinoline Moiety : 8-Hydroxyquinoline (8-HQ) is a classic bidentate chelating agent, renowned for its ability to form stable complexes with a wide variety of metal ions.[5] Its derivatives are extensively used as fluorescent chemosensors.[3][6] Upon chelation with metal ions like Zn²⁺, the fluorescence of the quinoline ring system is often significantly enhanced, making it a powerful tool for detection and quantification.[6]

-

Pentaoxatridecane Chain : The flexible polyether chain is analogous to the structure of crown ethers and is capable of wrapping around and coordinating with cations.[2] The oxygen atoms act as Lewis bases, contributing to the molecule's overall binding affinity and selectivity for specific metal ions based on size and charge density.

The synergy between the terminal chelating groups and the central coordinating chain makes the target molecule a highly promising candidate for applications in:

-

Selective Ion Sensing : Designing highly sensitive and selective fluorescent probes for environmental and biological monitoring of metal ions.[1][3]

-

Phase-Transfer Catalysis : Facilitating reactions between reagents in immiscible phases by encapsulating cations.

-

Advanced Materials : Serving as a building block for coordination polymers and other supramolecular assemblies.[7]

Retrosynthetic Analysis and Synthetic Strategy

The most logical approach to constructing the target molecule is through the formation of its two ether linkages. The Williamson ether synthesis is the preeminent choice for this transformation due to its reliability and broad substrate scope.[8][9]

A retrosynthetic analysis breaks the target molecule down into its constituent starting materials. The two ether bonds connecting the quinoline rings to the polyether chain are the key disconnections. This leads back to 8-hydroxyquinoline and a di-functionalized polyether chain, specifically 1,11-dichloro-3,6,9-trioxaundecane (tetraethylene glycol dichloride).

This strategy involves a double SN2 reaction where the nucleophilic phenoxide of 8-hydroxyquinoline attacks the electrophilic carbon atoms of the chlorinated polyether chain.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The synthesis proceeds via a two-step, one-pot process founded on the SN2 mechanism.

Step 1: Deprotonation The phenolic proton of 8-hydroxyquinoline is acidic but not enough to react directly with the alkyl halide. A strong base is required to quantitatively generate the nucleophilic 8-quinolyloxide anion. Sodium hydride (NaH) is an excellent choice. It is a non-nucleophilic base that irreversibly deprotonates the hydroxyl group, producing the sodium salt and hydrogen gas as the only byproduct, which conveniently bubbles out of the reaction mixture.[10]

Step 2: Nucleophilic Substitution (SN2) The resulting 8-quinolyloxide anion acts as a potent nucleophile. It attacks the primary alkyl chloride at the end of the polyether chain. The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[8] This process occurs twice to attach both quinoline moieties.

Sources

- 1. 8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: synthesis and application as a highly sensitive metal cation probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. jetir.org [jetir.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. francis-press.com [francis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]

- 7. Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Kryptofix 5: Structure, Properties, and Core Applications

This guide provides a comprehensive technical overview of Kryptofix 5, a specialized cryptand with significant utility in coordination chemistry and radiopharmaceutical science. We will delve into its fundamental chemical structure, physicochemical properties, and the mechanistic principles that underpin its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this powerful chelating agent.

Introduction: The Role of Acyclic Cryptands in Modern Chemistry

Kryptofix 5, a member of the cryptand family of synthetic bi- and polycyclic multidentate ligands, stands out due to its acyclic, flexible structure. Unlike its more rigid bicyclic counterparts (e.g., Kryptofix 222), Kryptofix 5 offers a unique conformational adaptability that influences its binding kinetics and selectivity.[1] These compounds are renowned for their ability to encapsulate metal cations, forming stable complexes known as "cryptates."[1] This sequestration capability is pivotal in phase-transfer catalysis and is particularly crucial in the field of Positron Emission Tomography (PET) radiochemistry, where enhancing the reactivity of anionic radionuclides is paramount.[2][3]

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of its application. Kryptofix 5 is an acyclic ligand characterized by a central polyether chain capped at both ends by quinoline moieties.

-

Systematic IUPAC Name: 8-[2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethoxy]quinoline[4]

-

Common Synonyms: 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane[4][5][6]

The structure features a flexible chain of five oxygen atoms that, along with the two nitrogen atoms in the quinoline rings, act as donor atoms for coordinating a cation. This open-chain design distinguishes it from macrocyclic crown ethers and bicyclic cryptands.[1]

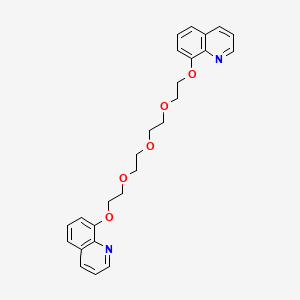

Caption: 2D representation of the Kryptofix 5 chemical structure.

Physicochemical Properties

The physical and chemical properties of Kryptofix 5 dictate its handling, solubility, and performance in various reaction conditions. These data are critical for experimental design and process optimization.

| Property | Value | Source(s) |

| Molecular Weight | 448.51 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 72 - 76 °C | [5][6] |

| Assay (Perchloric acid titration) | ≥ 99.0 % | [6] |

| Storage Temperature | 2 - 30 °C | [5][6] |

| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) | [5][6] |

Mechanism of Action: Phase-Transfer Catalysis and Cation Sequestration

The primary function of Kryptofix 5 revolves around its ability to act as a potent phase-transfer catalyst.[2] In many chemical reactions, particularly nucleophilic substitutions, the reacting anion (e.g., fluoride, cyanide) is delivered as an inorganic salt (e.g., KF, KCN) that is soluble in an aqueous phase but insoluble in the organic solvent where the substrate resides. This phase incompatibility severely limits reaction rates.

Kryptofix 5 overcomes this barrier through a process known as cation sequestration :

-

Complexation: The Kryptofix 5 ligand, being organophilic, resides in the organic phase. At the phase interface, its flexible polyether chain wraps around the cation (e.g., K⁺).[1][2]

-

Ion Pair Extraction: This complexation forms a lipophilic "cryptate" complex, [K⊂Kryptofix 5]⁺. This complex effectively shields the cation's charge, allowing the entire ion pair, including the crucial anion, to be extracted from the aqueous layer into the organic solvent.[8][9]

-

Anion Activation: Once in the organic phase, the anion is poorly solvated and its counter-ion (the cation) is tightly sequestered within the Kryptofix ligand. This results in a "naked," highly reactive anion with significantly enhanced nucleophilicity, dramatically accelerating the desired reaction.[2]

This mechanism is particularly vital in PET radiochemistry for the synthesis of ¹⁸F-labeled radiotracers.[3][10]

Caption: Mechanism of Kryptofix-mediated phase-transfer catalysis.

Core Application: [¹⁸F]Fluoride Activation in PET Radiochemistry

The synthesis of radiopharmaceuticals for PET imaging, such as [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG), is the most prominent application of cryptands.[3][11] The radionuclide, [¹⁸F]fluoride, is typically produced in a cyclotron as an aqueous solution, where it is heavily solvated and non-reactive.[12] A phase-transfer catalyst is essential to prepare it for nucleophilic substitution reactions.[13]

While Kryptofix 222 is more commonly cited for this purpose, the underlying principles and workflow are directly applicable and illustrative for all Kryptofix agents.[12][14] The process involves trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, then eluting it with a solution containing the cryptand and a potassium salt (e.g., K₂CO₃) in an organic solvent like acetonitrile.[10][12] This procedure generates the highly reactive, anhydrous [K⊂Kryptofix]⁺[¹⁸F]⁻ complex needed for efficient radiolabeling.[13][15]

Experimental Protocol: Standard [¹⁸F]Fluoride Elution and Concentration

This protocol outlines the validated, self-contained steps for preparing reactive [¹⁸F]fluoride using a cryptand/potassium carbonate system, a foundational technique in automated PET tracer synthesis.[10][12][15]

Objective: To trap aqueous [¹⁸F]fluoride and elute it as a concentrated, anhydrous, and reactive complex in acetonitrile.

Materials:

-

Aqueous [¹⁸F]Fluoride from cyclotron target

-

Quaternary Methyl Ammonium (QMA) light anion exchange cartridge

-

Eluent Solution: Kryptofix (e.g., K₂₂₂) (10-25 mg) and K₂CO₃ (2-5 mg) in 80:20 acetonitrile/water (v/v)

-

Anhydrous Acetonitrile (for azeotropic drying)

-

Reaction Vessel equipped with nitrogen inlet and heating

Methodology:

-

Cartridge Pre-conditioning: Activate the QMA cartridge by washing sequentially with ethanol (10 mL), sterile water (10 mL), and if specified, a base solution (e.g., 0.5 M K₂CO₃) followed by a final water rinse (10 mL).[15][16] This ensures the cartridge is in the correct counter-ion form for efficient trapping.

-

[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through the pre-conditioned QMA cartridge. The [¹⁸F]F⁻ is retained on the solid support, while the valuable [¹⁸O]H₂O target water can be collected for recycling.[10][12]

-

Elution: Slowly pass 0.5-1.0 mL of the Eluent Solution through the QMA cartridge, collecting the eluate in the reaction vessel. This step uses the K⁺/Kryptofix complex to displace the [¹⁸F]F⁻ from the resin.[10][12]

-

Azeotropic Drying: Heat the reaction vessel to 80-110 °C under a gentle stream of nitrogen. Add 2-3 aliquots (0.5-1.0 mL each) of anhydrous acetonitrile and evaporate to dryness after each addition. This azeotropic distillation is critical for removing residual water, which would otherwise inhibit the nucleophilicity of the fluoride ion.[10]

-

Final Preparation: The result is a dry, white residue of the [K⊂Kryptofix]⁺[¹⁸F]⁻ complex, ready for the addition of the precursor solution for radiolabeling.

Caption: Workflow for the preparation of reactive [¹⁸F]fluoride.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with all reagents. Kryptofix compounds, while powerful, require careful handling.

-

General Hazards: Kryptofix 5 is a combustible solid.[6] Safety data sheets for related compounds indicate potential for skin, eye, and respiratory irritation.[17] Ingestion may be harmful.[17]

-

Personal Protective Equipment (PPE): Always handle Kryptofix 5 in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Toxicity in Radiopharmaceuticals: It is critical to note that cryptands are toxic and must be removed from the final radiopharmaceutical product before patient administration.[18] Regulatory bodies like the USP and FDA set strict limits on the maximum allowable concentration of Kryptofix in injectable solutions (e.g., typically ≤50 µg/mL for Kryptofix 222).[14][18] Final product purification via methods like solid-phase extraction (e.g., C18 Sep-Pak) is a mandatory, self-validating step in any cGMP-compliant synthesis.[14]

Conclusion

Kryptofix 5 is a sophisticated chemical tool whose value lies in its flexible structure and potent cation-sequestering ability. Its role as a phase-transfer catalyst is foundational to a variety of synthetic methodologies, most notably in the production of ¹⁸F-labeled PET radiotracers. By forming stable, lipophilic cryptates, it effectively transports anions into organic media and unleashes their reactivity. A thorough understanding of its properties, mechanism, and associated handling protocols, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

PubChem. Kryptofix 5 | C26H28N2O5 | CID 93310. National Institutes of Health. [Link]

-

Taylor & Francis Online. Phase transfer catalysts – Knowledge and References. [Link]

-

National Institutes of Health. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]

-

Evaluation of Physiochemical and Microbiological Stability of 2-[18F] Fluoro-2-Deoxy-D-Glucose, [18F]FDG. [Link]

-

CAS Common Chemistry. Kryptofix 5. [Link]

-

National Institutes of Health. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. [Link]

-

University of New Mexico. Evolution of PET Radiochemistry: Synthesis and Clinical Application of Radiopharmaceuticals. [Link]

-

PURE.EUR.NL. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]

-

Radiology Key. Synthesis of PET Radiopharmaceuticals. [Link]

-

ResearchGate. [¹⁸F]fluoride elution profile using the kryptofix-based elution method... [Link]

-

National Institutes of Health. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. [Link]

-

MDPI. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]

-

Chapter 10: The Group IA Elements: The Alkali Metals. [Link]

-

New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

-

OperaChem. Phase transfer catalysis (PTC). [Link]

-

National Institutes of Health. Development of Customized [18F]Fluoride Elution Techniques for the Enhancement of Copper-Mediated Late-Stage Radiofluorination. [Link]

-

ScienceOpen. Review of F-FDG synthesis and quality control. [Link]

-

ChemRxiv. Alkali metal cations can inhibit non-covalent catalysis. [Link]

-

Wiley Online Library. Sigma/pi Bonding Preferences of Solvated Alkali‐Metal Cations to Ditopic Arylmethyl Anions. [Link]

-

JNM. An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. [Link]

-

ACS Publications. Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

National Institutes of Health. Development and Successful Validation of Simple and Fast TLC Spot Tests for Determination of Kryptofix® 2.2.2 and Tetrabutylammonium in 18F-Labeled Radiopharmaceuticals. [Link]

-

SLS. KRYPTOFIX 22 FOR SYNTHESIS 5 G. [Link]

-

Wikipedia. Phase-transfer catalyst. [Link]

-

National Institutes of Health. Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents. [Link]

-

PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

Sources

- 1. fm20.chemistrycongresses.ch [fm20.chemistrycongresses.ch]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kryptofix 5 | C26H28N2O5 | CID 93310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Kryptofix 5 for synthesis 57310-75-5 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 11. An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18F, 11C, and 13N | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. scienceopen.com [scienceopen.com]

- 13. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]

- 14. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 15. Development of Customized [18F]Fluoride Elution Techniques for the Enhancement of Copper-Mediated Late-Stage Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. fishersci.com [fishersci.com]

- 18. banglajol.info [banglajol.info]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the characterization of this complex molecule. By integrating established principles with insights from analogous structures, this guide offers a predictive and instructional framework for empirical studies.

Introduction: The Molecular Architecture and Potential Applications

1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane is a molecule of significant interest due to its unique structural features, combining two terminal 8-quinolyl groups with a flexible pentaoxatridecane linker. The quinoline moieties are well-known for their coordination chemistry and photophysical properties, while the polyether chain provides solubility and conformational flexibility. This combination suggests potential applications as a selective ionophore, a fluorescent sensor for metal ions, or a building block for more complex supramolecular assemblies.[1][2] A thorough spectroscopic characterization is paramount to understanding its behavior and unlocking its full potential.

Caption: Chemical structure of 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, exhibiting distinct regions for the aromatic protons of the quinoline rings and the aliphatic protons of the polyether chain.

-

Aromatic Region (δ 7.0-9.0 ppm): The six protons on each quinoline ring will give rise to a series of doublets and multiplets. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitrogen atom and the ether linkage at the 8-position.

-

Aliphatic Region (δ 3.5-4.5 ppm): The protons of the pentaoxatridecane chain will appear as a series of overlapping multiplets. The protons closest to the quinoline rings are expected to be the most deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

-

Aromatic Region (δ 110-160 ppm): The nine distinct carbon atoms of each quinoline ring will be visible in this region. The carbon atom attached to the ether oxygen (C8) is expected to be significantly deshielded.

-

Aliphatic Region (δ 60-80 ppm): The carbon atoms of the polyether chain will resonate in this region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[3]

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2 s

-

Spectral width: 0 to 200 ppm

-

-

2D NMR: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of a molecule.

Predicted Mass Spectrum

Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) will allow for the determination of the exact mass, which can be used to confirm the molecular formula (C₂₈H₃₀N₂O₅).

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Transitions and Emissive Properties

The quinoline moieties in 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane are chromophores and fluorophores, making UV-Vis absorption and fluorescence spectroscopy powerful tools for its characterization.[4][5]

Predicted UV-Vis Absorption Spectrum

The UV-Vis spectrum in a solvent like ethanol is expected to exhibit absorption bands characteristic of the quinoline ring system, likely in the range of 250-350 nm.[6] The exact position and intensity of these bands will be sensitive to the solvent polarity.

Predicted Fluorescence Spectrum

Upon excitation at one of its absorption maxima, the compound is expected to fluoresce. The emission spectrum will be red-shifted with respect to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, are likely to be modulated by the presence of metal ions that can coordinate with the quinoline nitrogens and ether oxygens.[7][8] This makes the compound a candidate for a fluorescent sensor.[2]

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to determine the optimal concentration for measurement (typically in the micromolar range).

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a blank.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its absorption maximum.

-

Record the excitation spectrum by monitoring the emission at its maximum.

-

To investigate ion sensing properties, titrate the sample solution with a solution of the metal ion of interest and record the fluorescence spectrum after each addition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.

Predicted FT-IR Spectrum

The FT-IR spectrum of 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3050 cm⁻¹

-

Aliphatic C-H stretching: 2850-3000 cm⁻¹

-

C=N and C=C stretching (quinoline ring): 1500-1650 cm⁻¹

-

C-O-C stretching (ether linkage): 1050-1150 cm⁻¹ (expected to be a strong, broad band)

-

Aromatic C-H bending: 750-900 cm⁻¹

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Caption: A comprehensive workflow for the synthesis and characterization of the title compound.

Data Integration and Interpretation: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The NMR data provides the structural framework, the mass spectrometry confirms the molecular formula, the FT-IR identifies the functional groups, and the UV-Vis and fluorescence data reveal the electronic properties. Together, these techniques provide a comprehensive and self-validating picture of the molecule's identity, purity, and potential functionality. For instance, any impurities from the synthesis would be readily detectable by a combination of these methods, ensuring the integrity of subsequent application-oriented studies.

References

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. (2025). ResearchGate. [Link]

-

8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: synthesis and application as a highly sensitive metal cation probe. (n.d.). PubMed. [Link]

-

Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed. [Link]

-

Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing. (n.d.). CrystEngComm. [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy. [Link]

-

IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL-6,7-DIHYDRONAPHTHALEN-2-YL)ETHENYL]BENZAMIDE. (n.d.). MU-Varna.bg. [Link]

-

Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). ResearchGate. [Link]

-

8-quinolinol, 5-[(4-methyl-1-piperidinyl)methyl]-7-nitro-. (n.d.). SpectraBase. [Link]

-

Quinoline. (n.d.). SpectraBase. [Link]

-

Coordination Polymers of 4,4'-(8-Quinolinolyl-5-methylenoxy) Diphenyl Sulfide. (2025). ResearchGate. [Link]

-

Bis-8-hydroxyquinoline-armed diazatrithia-15-crown-5 and diazatrithia-16-crown-5 ligands: possible fluorophoric metal ion sensors. (2001). PubMed. [Link]

-

Quinoline-attached triazacyclononane (TACN) derivatives as fluorescent zinc sensors. (2014). Dalton Transactions. [Link]

Sources

- 1. Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Bis-8-hydroxyquinoline-armed diazatrithia-15-crown-5 and diazatrithia-16-crown-5 ligands: possible fluorophoric metal ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.mu-varna.bg [journals.mu-varna.bg]

- 7. 8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: synthesis and application as a highly sensitive metal cation probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-attached triazacyclononane (TACN) derivatives as fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Kryptofix 5

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of Kryptofix 5

Kryptofix 5, scientifically known as 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane, is a fascinating macrocyclic ligand. Its structure, featuring two quinoline moieties linked by a polyether chain, suggests a rich potential for cation complexation and applications in areas ranging from sensing to catalysis. A thorough understanding of its three-dimensional structure and electronic properties is paramount for harnessing its full potential, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such characterization.

This guide is designed to serve as a comprehensive technical resource on the ¹H and ¹³C NMR spectroscopy of Kryptofix 5. It is important to note that, despite a thorough search of the available scientific literature and spectral databases, experimental ¹H and ¹³C NMR data for Kryptofix 5 is not readily accessible in the public domain. Therefore, this document takes a two-pronged approach. Firstly, it provides a detailed, expert-driven prediction and theoretical analysis of the ¹H and ¹³C NMR spectra of Kryptofix 5, grounded in the fundamental principles of NMR and data from analogous structures. Secondly, it lays out a rigorous, step-by-step experimental protocol for acquiring and validating the NMR spectra of this compound. This approach not only provides a valuable predictive framework but also equips researchers with the practical knowledge to obtain and interpret their own high-quality data.

I. The Architectural Blueprint: Understanding the Structure of Kryptofix 5

To interpret the NMR spectra of Kryptofix 5, a clear understanding of its molecular architecture is essential. The molecule is comprised of two key components: the rigid, aromatic quinoline rings and the flexible polyether linker.

Figure 1: Numbering scheme for Kryptofix 5.

The numbering scheme presented in Figure 1 will be used throughout this guide for the assignment of NMR signals. The primed and double-primed numbers differentiate the two symmetric halves of the molecule.

II. The Proton's Perspective: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Kryptofix 5 is anticipated to be complex, with distinct regions for the aromatic protons of the quinoline rings and the aliphatic protons of the polyether chain. The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are based on a standard deuterated solvent such as chloroform-d (CDCl₃) and a spectrometer frequency of 400 MHz.

Table 1: Predicted ¹H NMR Data for Kryptofix 5 (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-2', H-2'' | 8.8 - 9.0 | Doublet of doublets (dd) | 2H | Deshielded due to proximity to the electronegative nitrogen and the anisotropic effect of the adjacent aromatic ring. |

| H-3', H-3'' | 7.3 - 7.5 | Doublet of doublets (dd) | 2H | Shielded relative to H-2' and H-4' due to its position in the pyridine ring. |

| H-4', H-4'' | 8.0 - 8.2 | Doublet of doublets (dd) | 2H | Deshielded due to the anisotropic effect of the benzene ring. |

| H-5', H-5'' | 7.4 - 7.6 | Doublet (d) | 2H | Aromatic proton on the benzene ring. |

| H-6', H-6'' | 7.2 - 7.4 | Triplet (t) | 2H | Aromatic proton on the benzene ring. |

| H-7', H-7'' | 7.0 - 7.2 | Doublet (d) | 2H | Aromatic proton on the benzene ring, shielded by the ether linkage. |

| H-10', H-17'' | 4.2 - 4.4 | Triplet (t) | 4H | Methylene protons adjacent to the quinoline oxygen, deshielded by the electronegative oxygen and the aromatic ring. |

| H-11', H-16'' | 3.9 - 4.1 | Triplet (t) | 4H | Methylene protons adjacent to an ether oxygen. |

| H-12', H-15'' | 3.7 - 3.9 | Multiplet (m) | 4H | Methylene protons within the polyether chain. |

| H-13', H-14'' | 3.6 - 3.8 | Multiplet (m) | 4H | Methylene protons in the center of the polyether chain. |

III. The Carbon Backbone: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Kryptofix 5 will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Kryptofix 5 (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2', C-2'' | 148 - 152 | Aromatic carbon adjacent to nitrogen. |

| C-3', C-3'' | 120 - 124 | Aromatic CH carbon. |

| C-4', C-4'' | 135 - 139 | Aromatic CH carbon. |

| C-5', C-5'' | 128 - 132 | Aromatic CH carbon. |

| C-6', C-6'' | 122 - 126 | Aromatic CH carbon. |

| C-7', C-7'' | 110 - 114 | Aromatic CH carbon shielded by the ether oxygen. |

| C-8', C-8'' | 153 - 157 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| C-9', C-9'' | 140 - 144 | Quaternary aromatic carbon at the ring junction. |

| C-10', C-10'' | 108 - 112 | Quaternary aromatic carbon at the ring junction. |

| C-10', C-17'' | 68 - 72 | Aliphatic carbon adjacent to the quinoline oxygen. |

| C-11', C-16'' | 69 - 73 | Aliphatic carbon in the polyether chain. |

| C-12', C-15'' | 70 - 74 | Aliphatic carbon in the polyether chain. |

| C-13', C-14'' | 70 - 74 | Aliphatic carbon in the center of the polyether chain. |

IV. The Scientist's Compass: Experimental Protocol for NMR Analysis

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for the accurate structural elucidation of Kryptofix 5. The following protocol outlines a robust methodology for sample preparation and data acquisition.

A. Sample Preparation: The Foundation of Quality Data

-

Purity is Paramount: Ensure the Kryptofix 5 sample is of high purity (>98%). Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a good starting point as it is a common solvent for organic molecules. For solubility or specific interaction studies, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN) can be employed.

-

Concentration: Prepare a solution of approximately 5-10 mg of Kryptofix 5 in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm). If not present, a small amount can be added.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

B. Data Acquisition: Capturing the Nuclear Signals

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

-

Temperature: 298 K (25 °C).

C. Data Processing and Analysis: From FID to Structure

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

-

Peak Picking (¹³C NMR): Identify all carbon signals.

-

Data Interpretation: Assign the signals to the corresponding protons and carbons in the Kryptofix 5 molecule using the predicted data and 2D NMR techniques if necessary (e.g., COSY, HSQC, HMBC).

Figure 2: Experimental workflow for NMR analysis of Kryptofix 5.

V. Advanced Spectroscopic Techniques for Unambiguous Assignment

For a molecule of this complexity, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in the crowded aromatic and aliphatic regions. Two-dimensional (2D) NMR experiments are invaluable tools for elucidating the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the quinoline rings and the polyether chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a powerful method for assigning carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different spin systems.

By employing these advanced techniques, a complete and confident assignment of the ¹H and ¹³C NMR spectra of Kryptofix 5 can be achieved.

VI. Conclusion: A Roadmap for the Spectroscopic Characterization of Kryptofix 5

This technical guide provides a comprehensive framework for understanding and analyzing the ¹H and ¹³C NMR spectra of Kryptofix 5. While experimental data is not currently widespread, the predictive analysis and detailed experimental protocol presented herein offer a solid foundation for researchers in the field. The elucidation of the NMR spectra of this intriguing macrocycle is a critical step in unlocking its potential for a wide range of scientific and technological applications. By following the methodologies outlined in this guide, scientists can confidently approach the characterization of Kryptofix 5 and contribute to the growing body of knowledge on this important class of molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

Gokel, G. W. (Ed.). (2004). Comprehensive Coordination Chemistry II. Elsevier. [Link]

-

El-Shafai, N. M., El-Khouly, M. E., & Gaber, M. (2021). preparation of new compounds with anticancer properties via the reaction of kryptofix 5 with two. African Journal of Online and E-learning, 10(1), 1-14. [Link]

The Coordination Chemistry of Kryptofix 5: A Comprehensive Technical Guide for Researchers

Foreword

In the intricate world of supramolecular chemistry, the design and application of ligands capable of selective metal ion recognition remain a cornerstone of innovation. Among these, the cryptand family of molecules has distinguished itself through remarkable binding affinities and selectivities, largely owing to their three-dimensional macrocyclic structures. This guide delves into the specific and nuanced coordination chemistry of Kryptofix 5, a unique acyclic cryptand analogue. Unlike its more celebrated bicyclic counterparts, Kryptofix 5, formally known as 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane, presents a fascinating case study in balancing structural flexibility with potent and selective metal ion chelation. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the fundamental principles governing Kryptofix 5's interactions with metal ions, methodologies for their study, and a perspective on its current and future applications.

Introduction to Kryptofix 5: Structure and Donor Atom Landscape

Kryptofix 5 is an acyclic ligand characterized by a central pentaoxatridecane chain flanked by two 8-quinolyl terminal groups. This unique architecture distinguishes it from traditional cryptands, offering a more flexible binding pocket. The coordination environment of Kryptofix 5 is defined by a rich array of donor atoms: five ether oxygen atoms within the polyether chain and two nitrogen atoms from the quinoline rings. This N2O5 donor set allows for versatile coordination with a wide range of metal ions.

The presence of the quinoline moieties is a key structural feature. These aromatic systems can participate in π-stacking interactions and introduce a degree of rigidity to the ligand's extremities, influencing its conformational dynamics upon metal binding. Furthermore, the nitrogen atoms of the quinoline rings provide strong coordination sites, contributing significantly to the stability of the resulting metal complexes.

Figure 1: A simplified 2D representation of the Kryptofix 5 structure, highlighting the N2O5 donor atom set and the terminal quinoline groups.

The Heart of the Matter: Metal Ion Coordination and Selectivity

The flexible polyether chain of Kryptofix 5, combined with the specific geometric constraints imposed by the terminal quinoline groups, results in a nuanced landscape of metal ion selectivity. The coordination process involves the wrapping of the ligand around the metal ion, with the ether oxygens and quinoline nitrogens forming the primary coordination sphere.

Transition Metal Ion Complexation: A Thermodynamic Perspective

Detailed studies on the complexation of Kryptofix 5 with transition metal ions, such as Ni²⁺ and Co²⁺, have been conducted in various non-aqueous solvent mixtures. These investigations, primarily using conductometric titrations, reveal the formation of 1:1 metal-to-ligand complexes.

A key finding is that the stability of these complexes is significantly influenced by the nature of the solvent. This is a critical consideration for any application, as the solvent molecules compete with the ligand for coordination to the metal ion. For instance, in mixtures of acetonitrile with ethyl acetate, methyl acetate, and methanol, the stability of both (Kryptofix 5)-Ni²⁺ and (Kryptofix 5)-Co²⁺ complexes does not show a linear relationship with the solvent composition. This suggests that specific solvent-solvent and solvent-solute interactions play a crucial role in the overall thermodynamics of complexation.[1]

The thermodynamic parameters for the 1:1 complexation reactions provide deeper insights into the driving forces of binding. In most of the studied systems, the complexation of Ni²⁺ and Co²⁺ with Kryptofix 5 is both enthalpy and entropy stabilized.[1] A negative enthalpy change (ΔH°) indicates that the formation of the metal-ligand bonds is an exothermic process, releasing energy. A positive entropy change (ΔS°) suggests an increase in the overall disorder of the system upon complexation. This is often attributed to the release of solvent molecules from the coordination sphere of the metal ion as it is encapsulated by the multidentate ligand, a phenomenon known as the chelate effect.

| Metal Ion | Solvent System (example) | log Kf | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Ni²⁺ | Acetonitrile/Methanol | Varies with composition | Favorable (negative) | Favorable (positive) | [1] |

| Co²⁺ | Acetonitrile/Methanol | Varies with composition | Favorable (negative) | Favorable (positive) | [1] |

Table 1: Summary of Thermodynamic Data for Kryptofix 5 Complexation with Ni²⁺ and Co²⁺. (Note: Exact values vary with solvent composition and temperature).

Heavy Metal Ion Recognition: Towards Sensing and Extraction

Kryptofix 5 has demonstrated a pronounced affinity for certain heavy metal ions, a property that has been leveraged in the development of electrochemical sensors and extraction processes.

Silver (I): The complexation of Ag⁺ by Kryptofix 5 is strong and selective. This has been exploited in the construction of a highly selective PVC membrane electrode for the potentiometric determination of Ag⁺.[2] The electrode exhibits a Nernstian response over a wide concentration range, indicating a clear and predictable relationship between the potential and the Ag⁺ concentration. The high selectivity against a variety of alkali, alkaline earth, and other transition metal ions underscores the utility of Kryptofix 5 as a selective ionophore for silver.[2] Furthermore, Kryptofix 5 has been shown to be an efficient carrier for the transport of Ag⁺ across a liquid membrane, a process with potential applications in metal separation and recovery.[3]

Mercury (II): Similar to its application with silver, Kryptofix 5 has been successfully incorporated as an ionophore in a modified carbon paste electrode for the sensitive and selective potentiometric detection of Hg²⁺.[4][5] The electrode demonstrates a rapid response time and a wide operational pH range, making it suitable for environmental monitoring of this toxic heavy metal. The selectivity over common alkali and alkaline earth metal ions is a significant advantage in real-world sample analysis.[4]

Organotin (IV) Compounds: Kryptofix 5 forms supramolecular complexes with organotin(IV) compounds, such as dialkyltin dichlorides and trialkyltin carboxylates.[6] Spectroscopic studies, including multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), have been instrumental in elucidating the nature of these interactions. The coordination is proposed to occur through the nitrogen atoms of the quinoline moieties, leading to an increase in the coordination number of the tin atom.[6] This work highlights the versatility of Kryptofix 5 in coordinating with organometallic species.

Alkali and Alkaline Earth Metal Ions: A Fluorescent Response

While comprehensive thermodynamic data for the complexation of alkali and alkaline earth metal ions with Kryptofix 5 are not as readily available as for some transition metals, fluorescence spectroscopy offers a valuable window into these interactions. The quinoline units of Kryptofix 5 are fluorogenic, and their emission properties can be modulated by the binding of a metal ion.

Studies have shown that the complexation of alkali metal cations by the polyether chain of Kryptofix 5 can influence the fluorescence of the quinoline moieties.[4] This phenomenon opens the door to the development of fluorescent sensors for these ions. The change in the fluorescent signal upon metal binding can be correlated with the concentration of the metal ion, providing a basis for quantitative analysis.

Experimental Methodologies: A Practical Guide

The study of Kryptofix 5-metal ion interactions employs a range of analytical techniques. This section provides an overview of common experimental protocols.

Synthesis of Kryptofix 5-Metal Complexes

A general procedure for the synthesis of a Kryptofix 5-metal complex in solution for subsequent analysis is as follows:

-

Solvent Selection: Choose an appropriate solvent in which both Kryptofix 5 and the metal salt are soluble. Methanol, ethanol, and acetonitrile are common choices.

-

Preparation of Stock Solutions: Prepare stock solutions of Kryptofix 5 and the desired metal salt (e.g., chloride, nitrate, or perchlorate salt) of known concentrations.

-

Mixing: In a reaction vessel, combine equimolar amounts of the Kryptofix 5 and metal salt solutions. For some applications, a slight excess of one component may be used.

-

Reaction Conditions: Stir the mixture at room temperature. The complexation is often rapid. In some cases, gentle heating may be employed to ensure complete reaction.

-

Isolation (Optional): For solid-state characterization, the complex can be isolated by slow evaporation of the solvent, or by precipitation upon addition of a less-polar co-solvent.

A specific example for the synthesis of an organotin(IV) complex is the reaction of a methanolic solution of Kryptofix 5 with a methanolic solution of Me₂SnCl₂. The mixture is stirred for several hours at room temperature, during which the complex precipitates and can be collected by filtration.[6]

Characterization Techniques

-

UV-Visible Spectroscopy: This technique is useful for monitoring the formation of complexes, especially with transition metals that have d-d electronic transitions. Changes in the absorption spectrum of the metal ion or the ligand upon mixing can indicate complex formation. It is also used in photometric titrations to determine the stoichiometry of the complex.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C-O-C bonds of the polyether chain and the C=N bonds of the quinoline rings upon complexation can be indicative of metal binding.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying the solution-state structure of Kryptofix 5 and its complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon metal binding provide detailed information about the coordination sites. For certain metals, such as tin, multinuclear NMR (e.g., ¹¹⁹Sn NMR) can be directly observed to probe the metal's coordination environment.[6]

-

Fluorescence Spectroscopy: As mentioned earlier, the intrinsic fluorescence of the quinoline groups can be used to study the binding of metal ions, particularly those that are spectroscopically silent in UV-Vis and NMR.

-

Potentiometry with Ion-Selective Electrodes (ISEs): This is a primary method for determining the stability constants of metal complexes. An ISE that is selective for the metal ion of interest is used to measure the concentration of the free (uncomplexed) metal ion in a solution containing the ligand. By titrating a solution of the metal ion with the ligand and monitoring the free metal ion concentration, the stability constants can be calculated.

-

Conductometry: This technique measures the electrical conductivity of a solution. During a titration of a metal salt solution with Kryptofix 5, the formation of a complex alters the mobility of the ions in solution, leading to a change in conductivity. The inflection point of the conductivity curve can be used to determine the stoichiometry of the complex, and the data can be fitted to calculate the stability constant.[1]

Figure 2: A generalized workflow for determining the stability constants of Kryptofix 5-metal complexes using potentiometric or conductometric titration.

Applications and Future Directions

The unique coordination properties of Kryptofix 5 have led to its exploration in several fields, with promising avenues for future research and development.

Ion-Selective Sensing

The demonstrated high selectivity of Kryptofix 5 for Ag⁺ and Hg²⁺ makes it an excellent candidate for the development of robust and reliable chemical sensors for environmental and industrial monitoring.[2][4] Future work could focus on immobilizing Kryptofix 5 onto solid supports, such as nanoparticles or polymer films, to create reusable and portable sensor devices. The integration of its fluorescent properties could also lead to the development of optical sensors.

Metal Ion Extraction and Separation

The ability of Kryptofix 5 to act as a phase-transfer carrier for metal ions suggests its potential in solvent extraction and membrane-based separation processes.[3] This could be particularly valuable for the selective recovery of precious or toxic metals from industrial wastewater or mining leachates. Further research is needed to optimize the extraction conditions and to explore the use of Kryptofix 5 in supported liquid membranes for continuous separation processes.

Drug Development and Bio-inorganic Chemistry

While the direct application of Kryptofix 5 in drug development is still in its nascent stages, its ability to form stable complexes with metal ions and to participate in charge-transfer interactions opens up intriguing possibilities.[7] The formation of charge-transfer complexes with organic acceptors has been shown to impart potential anticancer properties.[7] This suggests that Kryptofix 5 could be used as a scaffold to deliver metal ions or other active molecules to biological targets. Its use in the extraction of peptides also hints at its potential for interacting with biological systems.[8]

Conclusion and Outlook

Kryptofix 5 stands as a versatile and potent acyclic ligand with a rich and underexplored coordination chemistry. Its flexible polyether backbone, coupled with the coordinating and aromatic properties of its terminal quinoline groups, allows for the selective binding of a range of metal ions, from transition and heavy metals to alkali and alkaline earth cations. The thermodynamic stability of its complexes, driven by favorable enthalpic and entropic contributions, underpins its utility in applications such as ion-selective sensing and metal extraction.

While significant progress has been made in understanding the coordination of Kryptofix 5 with certain metal ions, there remains a vast and fertile ground for future research. A systematic study to determine the stability constants and thermodynamic parameters for a broader array of metal ions, particularly alkali and alkaline earth metals in various solvent systems, would be of immense value. Furthermore, the absence of single-crystal X-ray structures of Kryptofix 5-metal complexes represents a significant gap in our understanding of its coordination geometry. Such structural data would provide invaluable insights for the rational design of new ligands with enhanced selectivity and for the development of novel applications in fields ranging from materials science to medicine. The continued exploration of the coordination chemistry of Kryptofix 5 is poised to unlock new opportunities in the design of functional molecular systems.

References

-

Muhaned Mohammed Eteya et al. (2020). Study the Complexity of Kryptofix 22DD and Ag+ in a Few Binary Solution Mixtures, Which are Not Watery. ResearchGate.[3]

-

Rounaghi, G. H., & Ghaemi, A. (2012). A Silver (I) Selective PVC Membrane Electrode Based on 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane as an Ionophore. Journal of The Electrochemical Society, 159(4), F97–F102.[2]

-

Ismaiel, A., Aroua, M., & Yusoff, R. (2012). Potentiometric Determination of Trace Amounts of Mercury (II) in Water Sample Using a New Modified Palm Shell Activated Carbon Paste Electrode Based on Kryptofix 5. American Journal of Analytical Chemistry, 3, 859-865.[4][5]

-

Vogler, A. (2014). Fluorescence of Kryptofix 5 metal complexes. Inorganic Chemistry Communications, 51, 78-79.[4]

-

Matsumoto, T., Nogami, T., & Mikawa, H. (1981). Electrical Properties of Cation-TCNQ-Crown Ether Complexes. Bulletin of the Chemical Society of Japan, 54(7), 2015-2020.[9]

-

Pourghobadi, Z., et al. (2016). New Method for Determination of Mercury in Contaminated Water by using Nano Composite Carbon Paste Electrode. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1073.[10]

-

Rounaghi, G. H., & Ghaemi, A. (2012). Potentiometric titration curve of 25 mL of 1.0 × 10 − 3 M Ag + with 1.0 × 10 − 2 M of Cl − , using the proposed electrode. ResearchGate.[11]

-

El-Kemary, M., El-Shishtawy, R. M., & El-Mehasseb, I. M. (2024). Preparation of new compounds with anticancer properties via the reaction of Kryptofix 5 with two organic acceptors. ResearchGate.[12]

-

Shamsipur, M., Ghasemi, J., & Sharghi, H. (1998). Synthesis of thiadiamidocrown ethers and a thermodynamic study of their complexation with some metal ions in acetonitrile solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 31(3), 329-340.[13]

-

Rounaghi, G. H., et al. (2008). Thermodynamic study of complex formation between Ni2+ and Co2+ cations and 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane (kryptofix 5) in binary mixed nonaqueous solutions. Journal of Solution Chemistry, 37(12), 1733-1745.[1]

-

El-Kemary, M., El-Shishtawy, R. M., & El-Mehasseb, I. M. (2024). preparation of new compounds with anticancer properties via the reaction of kryptofix 5 with two. AJOL.info.[7]

-

El-Kemary, M., El-Shishtawy, R. M., & El-Mehasseb, I. M. (2024). Preparation of new compounds with anticancer properties via the reaction of Kryptofix 5 with two organic acceptors. ResearchGate.[14]

-

N/A[15]

-

N/A[16]

-

N/A[17]

-

Vogler, A. (2015). The effects of alkali cation complexation on the fluorescence. Semantic Scholar.[18]

-

Gloe, K., et al. (2005). Selective Extraction of Naturally Occurring Radioactive Ra2+ from Aqueous Waste Streams. ResearchGate.[19]

-

N/A[20]

-

Ismaiel, A. A. (2012). Different Approaches for Detecting Heavy Metal Ions. ResearchGate.[21]

-

Salman, S. R., & Jabor, J. K. (1999). Molecular Complexes of Crown Ethers, Part 6: Complexes of Cryptand (2,2,2) and Kryptofix 5 with Some Acceptors. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 33(4), 429-436.[22]

-

N/A[23]

- N/A

- Sundarpal, V., et al. (2022). Synthesis, Spectroscopic Characterization, DNA binding and DFT/PCM calculations of New Hydrogen-bonded Charge Transfer complex between 4-Dimethylaminopyridine and Chloranilic acid.

-

Yousefi, M., & Tavakolinia, F. (2013). First Supramolecular Complexes of Organotin(IV) with Kryptofix 5: Synthesis and Spectral Study. Asian Journal of Chemistry, 25(11), 6023-6027.[6]

- N/A

- N/A

-

Ulewicz, M., & Jonsson, J. A. (2006). Extraction of Peptides from Body Fluids Using Supported Liquid Membranes. Polish Journal of Chemistry, 80(1), 135-144.[8]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potentiometric Determination of Trace Amounts of Mercury (II) in Water Sample Using a New Modified Palm Shell Activated Carbon Paste Electrode Based on Kryptofix 5 [scirp.org]

- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryptand - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. neptjournal.com [neptjournal.com]

- 17. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. asianpubs.org [asianpubs.org]

- 20. zambiafiles.com [zambiafiles.com]

- 21. mdpi.com [mdpi.com]

- 22. ris.utwente.nl [ris.utwente.nl]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Binding Selectivity of Kryptofix® 5 for Divalent Metal Ions

Foreword for the Modern Researcher

In the intricate world of supramolecular chemistry and its applications in drug development and radiopharmaceuticals, the precise control of metal ion complexation is paramount. Among the pantheon of synthetic ionophores, the cryptands stand out for their remarkable ability to selectively encapsulate metal cations. This guide focuses on Kryptofix® 5, a unique cryptand-like ligand, offering a deep dive into its binding selectivity for divalent metal ions. As researchers and drug development professionals, understanding the nuances of this selectivity is not merely an academic exercise; it is fundamental to designing more effective diagnostic and therapeutic agents. This document moves beyond a simple recitation of facts, aiming to provide a foundational understanding of the principles governing this selectivity and the experimental methodologies used to quantify it.

The Architectural Elegance of Kryptofix® 5 and the Principles of Cation Selectivity

Kryptofix® 5, chemically known as 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane, is a lariat ether that combines a flexible polyether chain with two terminal quinoline moieties. This structure bestows upon it a distinct mechanism for cation binding compared to more rigid bicyclic cryptands.

The binding of a divalent metal ion (M²⁺) by Kryptofix® 5 (K5) is a dynamic process governed by the equilibrium:

M²⁺ + K5 ⇌ [M(K5)]²⁺

The stability of the resulting complex, quantified by the stability constant (log K), is a delicate balance of several factors:

-

The "Hole-Size" Relationship: While a foundational concept in macrocyclic chemistry, the fit between the cation's ionic radius and the ligand's cavity size is a primary determinant of stability. The flexible polyether chain of Kryptofix® 5 allows for a degree of conformational rearrangement to accommodate cations of varying sizes.

-

The Nature of the Donor Atoms: The ether oxygen atoms provide a soft coordination environment, while the quinoline nitrogen atoms introduce harder donor sites. This hybrid character influences the preference for different metal ions.

-

Cation Charge Density: Divalent cations with higher charge densities (smaller ionic radii for the same charge) generally form more stable complexes due to stronger electrostatic interactions.

-

The Chelate and Macrocyclic Effects: The polydentate nature of Kryptofix® 5 leads to the formation of multiple bonds with the metal ion (chelate effect), resulting in a significant entropic advantage and enhanced complex stability compared to monodentate ligands.

-

Solvent Effects: The desolvation of the cation is a critical and often energetically demanding step in the complexation process. The nature of the solvent can dramatically influence the observed stability constants. Polar protic solvents, for instance, can strongly solvate cations, making complexation less favorable than in aprotic solvents.

The interplay of these factors results in the selective binding of certain divalent metal ions over others, a property that is crucial for its applications.

Caption: 2D representation of Kryptofix® 5.

Quantifying Selectivity: A Summary of Binding Data

The binding selectivity of Kryptofix® 5 for divalent metal ions has been investigated, primarily through conductometric studies. These studies confirm the formation of 1:1 complexes in various non-aqueous and mixed-solvent systems. While comprehensive thermodynamic data across a wide range of conditions is not centrally compiled, the available literature provides a clear stability order.

Table 1: Stability Order of Divalent Metal Ion Complexes with Kryptofix® 5 in Acetonitrile at 25°C

| Metal Ion | Stability Rank | Log K (Stability Constant) |

| Pb²⁺ | 1 (Most Stable) | > |

| Zn²⁺ | 2 | > |

| Cu²⁺ | 3 | > |

| Co²⁺ | 4 | > |

| Ni²⁺ | 5 (Least Stable) |

Note: This table represents the qualitative stability order as determined by conductometric studies. The exact log K values require access to the full research articles.[1]

This observed selectivity is a manifestation of the principles outlined in the previous section. The high stability of the Pb²⁺ complex can be attributed to its favorable ionic radius and the polarizability of its electron cloud, which allows for strong interactions with the soft donor atoms of the ligand. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which describes the relative stabilities of divalent transition metal complexes, is generally followed, with the notable high stability of the Zn²⁺ complex.

Experimental Determination of Binding Selectivity: A Practical Guide

The determination of stability constants is a meticulous process that relies on monitoring changes in a solution's physical properties as the metal-ligand complex forms. Below are detailed protocols for the primary techniques used in such studies.

Conductometric Titration

Principle: This method is based on the change in the molar conductivity of a solution as a metal ion is complexed by a ligand. The mobility of the free, solvated metal ion is different from that of the larger, bulkier metal-ligand complex. By titrating a solution of the metal salt with the ligand and monitoring the conductivity, the stoichiometry and stability constant of the complex can be determined.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the divalent metal salt (e.g., perchlorate or nitrate) of known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile).

-

Prepare a stock solution of Kryptofix® 5 of a higher concentration (e.g., 2 x 10⁻³ M) in the same solvent.

-

-

Instrumentation Setup:

-

Use a high-precision conductivity meter with a dip-type conductivity cell.

-

Place a known volume (e.g., 25 mL) of the metal salt solution in a thermostated titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

-

Titration:

-

Measure the initial conductivity of the metal salt solution.

-

Add small, precise aliquots of the Kryptofix® 5 solution to the metal salt solution using a calibrated micropipette or burette.

-

After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.

-

Continue the titration until the molar ratio of ligand to metal is approximately 2:1 or until the conductivity shows a clear change in slope.

-

-

Data Analysis:

-

Correct the measured conductance for the volume change during the titration.

-

Plot the molar conductivity (Λ) against the molar ratio of ligand to metal ([L]/[M]).

-

The stoichiometry of the complex is determined from the inflection point of the titration curve. For Kryptofix® 5 and divalent metals, this is typically 1:1.

-

The stability constant (K) is calculated by fitting the titration data to a suitable binding model using non-linear least-squares analysis software.

-

Caption: Workflow for Conductometric Titration.

Potentiometric Titration